Fenofibrate is a lipid-modifying agent primarily used to treat hyperlipidemia and hypercholesterolemia. It is a synthetic ligand for peroxisome proliferator-activated receptor-alpha (PPARα), which plays a key role in the regulation of lipid metabolism. Fenofibrate has been shown to have beneficial effects beyond lipid lowering, including anti-inflammatory, anti-atherosclerotic, and anti-apoptotic properties. This comprehensive analysis will delve into the mechanism of action of fenofibrate and its applications in various fields, as demonstrated by the studies provided.
Fenofibrate has demonstrated protective effects against diabetic complications, such as diabetic nephropathy and retinopathy. It prevents the development of type 1 diabetic nephropathy by attenuating renal oxidative stress, inflammation, and apoptosis1. In the context of diabetic retinopathy, fenofibrate has been shown to regulate retinal endothelial cell survival2 and induce vasodilation of retinal arterioles, which could alleviate the microvascular complications of diabetes3.
The drug has been found to induce regression of atherosclerotic lesions in hypercholesterolemic rabbits, suggesting its potential anti-atherogenic effects. Fenofibrate treatment resulted in a more "stable" plaque phenotype, with reduced macrophages and increased smooth muscle cell content9. Additionally, fenofibrate reduces systemic inflammation markers independent of its effects on lipid and glucose metabolism, which may be important for the prevention of cardiovascular disease in high-risk patients10.
Fenofibrate has shown anti-proliferative properties in prostate cancer by down-regulating the expression of the androgen receptor (AR) and AR target genes. It also induces oxidative stress in prostate cancer cells, which may contribute to its anti-cancer effects8.
In a dyslipidemic-diabetic hamster model, fenofibrate effectively lowered plasma lipids and improved insulin secretion, suggesting its role in maintaining lipid-glucose homeostasis5. However, it has been reported to increase creatininemia by increasing the metabolic production of creatinine, which is a consideration for patients with renal insufficiency6.
Despite its known role as a PPARα agonist, fenofibrate's beneficial effects in slowing the progression of diabetic retinopathy do not appear to be mediated by PPARα-dependent retinal gene expression. This indicates that fenofibrate may exert its therapeutic effects through alternative pathways7.
Fenofibrate increases cardiac autophagy via FGF21/SIRT1 signaling and prevents fibrosis and inflammation in the hearts of type 1 diabetic mice. This suggests that fenofibrate could be repurposed to prevent the pathogenesis of the heart in type 1 diabetes4.
Fenofibrate exerts its effects through the activation of PPARα, which regulates gene expression involved in lipid metabolism, inflammation, and oxidative stress. The drug has been found to upregulate the expression of fibroblast growth factor 21 (FGF21), which plays a critical role in its renal protective effects in diabetic nephropathy by enhancing the function of Nrf2, a key regulator of cellular defense mechanisms against oxidative stress1. Additionally, fenofibrate induces the activation of AMP-activated protein kinase (AMPK), which is involved in cellular energy homeostasis and has been shown to protect human retinal endothelial cells from apoptosis, suggesting a PPARα-independent pathway2. Furthermore, fenofibrate's vasodilatory effects on retinal arterioles are mediated by the release of nitric oxide (NO) and the activation of the PI3-kinase pathway and AMPK, which may contribute to its therapeutic effects in diabetic retinopathy3.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6